Cas no 6022-36-2 (5-methyl-2-(2,4,4,7-tetramethyl-3h-chromen-2-yl)phenol)

5-methyl-2-(2,4,4,7-tetramethyl-3h-chromen-2-yl)phenol structure
6022-36-2 structure
Nome del prodotto:5-methyl-2-(2,4,4,7-tetramethyl-3h-chromen-2-yl)phenol
Numero CAS:6022-36-2
MF:C20H24O2
MW:296.403366088867
CID:1618960
PubChem ID:97820

5-methyl-2-(2,4,4,7-tetramethyl-3h-chromen-2-yl)phenol Proprietà chimiche e fisiche

Nomi e identificatori

    • 5-methyl-2-(2,4,4,7-tetramethyl-3H-chromen-2-yl)phenol
    • 2'-Flavanol, 2,4,4,4',7-pentamethyl-
    • 2,4,4,7-tetramethyl-2-(2'-hydroxy-4'-methylphenyl)chroman
    • Inulavosin
    • NSC44176
    • Phenol, 5-methyl-2-(2,4,4,7-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-yl)-
    • 2,4,4,4',7-Pentamethyl-2'-flavanol
    • 2'-Hydroxy-2,4,4,7,4'-pentamethylflavan
    • 5-Methyl-2-&lt
    • 2,4,4,7-tetramethyl-chroman-2-yl&gt
    • -phenol
    • BRN 0279169
    • IN 531
    • 5-methyl-2-(2,4,4,7-tetramethyl-chroman-2-yl)-phenol
    • 2'-Hydroxy-2,4,4,7,4'-pentamethylflavon
    • 2-(2-Hydroxy-4-methylphenyl)-2,4,4,7-tetramethylchroman
    • 2'-Hydroxy-2,4,4,7,4'-pentameth
    • 5-Methyl-2-< 2,4,4,7-tetramethyl-chroman-2-yl> -phenol
    • SCHEMBL4665594
    • Phenol, 2-(3,4-dihydro-2,4,4,7-tetramethyl-2H-1-benzopyran-2-yl)-5-methyl-
    • AKOS004908096
    • 5-methyl-2-(2,4,4,7-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-yl)phenol
    • 5-methyl-2-(2,4,4,7-tetramethylchroman-2-yl)phenol
    • NSC 44176
    • 2,4,4',7-Pentamethyl-2'-flavanol
    • DTXSID101033952
    • NSC-44176
    • IN-531
    • Phenol,4-dihydro-2,4,4,7-tetramethyl-2H-1-benzopyran-2-yl)-5-methyl-
    • 2'-Hydroxy-2,4,7,4'-pentamethylflavan
    • 5-methyl-2-(2,4,4,7-tetramethyl-3,4-dihydro-2H-chromen-2-yl)phenol
    • 5-17-04-00566 (Beilstein Handbook Reference)
    • 2'-Flavanol,4,4,4',7-pentamethyl-
    • 6022-36-2
    • 5-methyl-2-(2,4,4,7-tetramethyl-3h-chromen-2-yl)phenol
    • Inchi: InChI=1S/C20H24O2/c1-13-6-8-15(17(21)10-13)20(5)12-19(3,4)16-9-7-14(2)11-18(16)22-20/h6-11,21H,12H2,1-5H3
    • Chiave InChI: MXPGQUVVLMPLEC-UHFFFAOYSA-N
    • Sorrisi: CC1=CC(=C(C=C1)C2(CC(C3=C(O2)C=C(C=C3)C)(C)C)C)O

Proprietà calcolate

  • Massa esatta: 296.17772
  • Massa monoisotopica: 296.178
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 1
  • Complessità: 405
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 5.3
  • Superficie polare topologica: 29.5Ų

Proprietà sperimentali

  • Densità: 1.061±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 82-84 ºC
  • Punto di ebollizione: 425.7°C at 760 mmHg
  • Punto di infiammabilità: 181.6°C
  • Indice di rifrazione: 1.557
  • Solubilità: Insuluble (6.5E-3 g/L) (25 ºC),
  • PSA: 29.46
  • LogP: 4.98450

5-methyl-2-(2,4,4,7-tetramethyl-3h-chromen-2-yl)phenol Letteratura correlata

Fornitori consigliati
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Minglong (Xianning) Medicine Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd